mEH-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17F6NOS |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-2-cyclopentylacetamide |
InChI |
InChI=1S/C16H17F6NOS/c17-15(18,19)11-5-9(6-12(7-11)16(20,21)22)8-25-13(14(23)24)10-3-1-2-4-10/h5-7,10,13H,1-4,8H2,(H2,23,24) |
InChI Key |
HFFWMFZWOVDMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C(=O)N)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of mEH-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
mEH-IN-1 is a highly potent and selective inhibitor of microsomal epoxide hydrolase (mEH), a critical enzyme in the metabolism of both xenobiotics and endogenous signaling molecules. This guide delineates the core mechanism of action of this compound, focusing on its role in modulating the epoxyeicosatrienoic acid (EET) signaling pathway. By inhibiting mEH, this compound effectively increases the bioavailability of EETs, which are potent lipid mediators with significant anti-inflammatory, vasodilatory, and analgesic properties. This document provides a comprehensive overview of the underlying signaling cascades, quantitative data on inhibitor potency, and detailed experimental protocols for the characterization of mEH inhibitors.
Introduction to Microsomal Epoxide Hydrolase (mEH)
Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a ubiquitously expressed enzyme primarily located in the endoplasmic reticulum.[1] It plays a dual role in cellular metabolism. Firstly, it is a key enzyme in the detoxification of xenobiotics, such as polycyclic aromatic hydrocarbons, by hydrolyzing reactive epoxides to less toxic dihydrodiols.[1] Secondly, and of increasing therapeutic interest, mEH metabolizes endogenous epoxy-fatty acids (EpFAs), including the four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2] While soluble epoxide hydrolase (sEH) is considered the primary enzyme for EET degradation, mEH has been shown to significantly contribute to their metabolism in various tissues.
This compound: A Potent Inhibitor of mEH
This compound, also known as compound 62, is a novel 2-alkylthio acetamide derivative identified as a highly potent inhibitor of human mEH.[1] Its development provides a valuable pharmacological tool to investigate the physiological and pathological roles of mEH.
Quantitative Data on Inhibitor Potency
The inhibitory activity of this compound against human mEH has been quantified, demonstrating its high potency.
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| This compound | Human mEH | 2.2 | Fluorescent Assay (CMNGC) | [1] |
Core Mechanism of Action: Modulation of the EET Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of mEH, which leads to a significant increase in the intracellular and circulating levels of EETs. EETs are potent signaling lipids that exert a wide range of biological effects, primarily through three interconnected pathways: G-protein coupled receptor (GPCR) activation, peroxisome proliferator-activated receptor (PPAR) agonism, and direct modulation of ion channels.
Signaling Pathways
.dot
References
mEH-IN-1: A Technical Guide to Biological Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological function, mechanism of action, and associated signaling pathways of mEH-IN-1, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The information presented herein is intended to support research and development efforts in inflammation, neuropathic pain, and related therapeutic areas.
Core Mechanism of Action
This compound exerts its biological effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. By converting EETs to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids or DHETs), sEH effectively reduces the concentration of these protective signaling molecules.
The inhibition of sEH by this compound prevents the degradation of EETs, leading to their accumulation in tissues. This elevation of EET levels is central to the therapeutic effects of the inhibitor, which include potent anti-inflammatory and analgesic properties.
Quantitative Data: Potency and Efficacy
The inhibitory potency of this compound has been characterized against both human and murine sEH enzymes. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human sEH | 4.9 nM | |
| IC₅₀ | Murine sEH | 4.1 nM |
Key Biological Functions and Therapeutic Potential
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various preclinical models. By stabilizing EETs, it suppresses the activation of pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. This leads to a reduction in the expression and release of pro-inflammatory cytokines and chemokines. For instance, in a murine model of acute pancreatitis, administration of this compound resulted in decreased levels of inflammatory mediators and reduced organ damage.
Neuroprotective and Analgesic Effects
The inhibitor has shown promise in models of neuropathic pain. The underlying mechanism is believed to involve the modulation of neuroinflammation and the direct action of elevated EETs on neuronal excitability. Studies in rodent models of nerve injury have shown that this compound can alleviate mechanical allodynia, a key symptom of neuropathic pain.
Signaling Pathways Modulated by this compound
The primary signaling pathways influenced by this compound are those downstream of EETs. By increasing the bioavailability of EETs, this compound indirectly modulates pathways critical to inflammation and cell survival.
Experimental Protocols and Methodologies
The following sections describe the general methodologies used in the preclinical evaluation of this compound.
In Vitro sEH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the sEH enzyme.
Methodology:
-
Recombinant human or murine sEH enzyme is used.
-
A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is employed. The hydrolysis of this substrate by sEH yields a highly fluorescent product.
-
The enzyme is pre-incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-HCl, pH 7.4) at a controlled temperature (e.g., 30°C).
-
The reaction is initiated by adding the substrate.
-
The increase in fluorescence over time is measured using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC₅₀ values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Models of Inflammation and Pain
Objective: To evaluate the efficacy of this compound in reducing inflammation and pain in animal models.
Methodology (Example: Neuropathic Pain Model):
-
Induction of Neuropathic Pain: A model such as chronic constriction injury (CCI) or spared nerve injury (SNI) is surgically induced in rodents (e.g., rats or mice).
-
Drug Administration: After a recovery period and confirmation of pain development (e.g., 7-14 days post-surgery), animals are treated with this compound or a vehicle control. The compound is typically administered via intraperitoneal (i.p.) injection or oral gavage.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is measured before and at multiple time points after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.
-
Biochemical Analysis: At the end of the study, tissues such as the spinal cord, dorsal root ganglia (DRG), and serum are collected. These tissues are analyzed for levels of inflammatory markers (e.g., TNF-α, IL-1β) using techniques like ELISA or Western blotting to confirm the anti-inflammatory action of the compound.
Western Blot Analysis for NF-κB Pathway Activation
Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway in tissue samples.
Methodology:
-
Protein Extraction: Proteins are extracted from tissue homogenates (e.g., spinal cord) using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as the phosphorylated (active) form of p65 (p-p65) and total p65. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software. The ratio of p-p65 to total p65 is calculated to determine the level of NF-κB activation. A decrease in this ratio in this compound-treated samples compared to controls indicates inhibition of the pathway.
The Pivotal Role of Microsomal Epoxide Hydrolase (mEH) in Lipid Metabolism and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a critical enzyme in the metabolism of endogenous and xenobiotic compounds. While historically recognized for its role in detoxification, emerging evidence has illuminated its significant involvement in lipid metabolism and cellular signaling. This technical guide provides an in-depth exploration of the multifaceted functions of mEH, with a particular focus on its enzymatic activity towards epoxy-fatty acids (EpFAs), its impact on lipid profiles, and its modulation of key signaling pathways. This document synthesizes quantitative data, details experimental methodologies, and presents visual representations of complex biological processes to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
Lipid molecules are not merely structural components of cell membranes or energy storage units; they are also potent signaling molecules that regulate a vast array of physiological processes. Among these are the epoxy-fatty acids (EpFAs), which are generated from polyunsaturated fatty acids by cytochrome P450 epoxygenases.[1] EpFAs, such as epoxyeicosatrienoic acids (EETs), have demonstrated anti-inflammatory, vasodilatory, and analgesic properties.[2] The biological activity of these lipid mediators is tightly controlled by their enzymatic degradation.
While soluble epoxide hydrolase (sEH) has long been considered the primary enzyme responsible for the hydrolysis of EpFAs to their less active diol counterparts, microsomal epoxide hydrolase (mEH) has been shown to play a significant, and in some tissues, a substantial role in this process.[3][4] Understanding the specific contributions of mEH to EpFA metabolism is crucial for elucidating its role in cardiovascular health, inflammation, and metabolic disorders.
Quantitative Analysis of mEH Activity and Substrate Specificity
The enzymatic efficiency of mEH varies depending on the specific EpFA substrate. Quantitative data comparing the kinetic parameters of mEH and sEH highlight their distinct substrate preferences.
| Substrate | Enzyme | Km (µM) | kcat (nmol/min/mg) | kcat/Km (nmol/min/mg/µM) |
| 8,9-EET | mEH | 5.4 ± 0.9 | 25 ± 2 | 4.6 |
| sEH | 3.2 ± 0.5 | 1800 ± 100 | 560 | |
| 11,12-EET | mEH | 6.3 ± 1.2 | 20 ± 2 | 3.2 |
| sEH | 4.5 ± 0.8 | 2500 ± 200 | 560 | |
| 14,15-EET | mEH | 15 ± 3 | 10 ± 1 | 0.7 |
| sEH | 2.5 ± 0.4 | 4500 ± 300 | 1800 | |
| 9,10-EpOME | mEH | > 50 | < 1 | < 0.02 |
| sEH | 5.1 ± 0.9 | 3500 ± 200 | 690 | |
| 12,13-EpOME | mEH | > 50 | < 1 | < 0.02 |
| sEH | 3.8 ± 0.6 | 5000 ± 400 | 1320 |
Table 1: Comparison of Kinetic Constants of Human mEH and sEH for Various Epoxy-Fatty Acid Substrates. Data compiled from scientific literature.[3] Note: Values are approximate and can vary based on experimental conditions.
The impact of mEH on systemic lipid profiles is evident from studies on Ephx1 knockout mice. These studies reveal significant alterations in plasma concentrations of EpFAs and their corresponding diols, underscoring the in vivo relevance of mEH.
| Analyte | Wild-Type (WT) | Ephx1-/- | Ephx2-/- | Ephx1-/-Ephx2-/- |
| 8,9-EET (pg/mL) | 25 ± 5 | 35 ± 7 | 150 ± 25 | 250 ± 40 |
| 11,12-EET (pg/mL) | 40 ± 8 | 55 ± 10 | 200 ± 35 | 350 ± 50 |
| 14,15-EET (pg/mL) | 60 ± 12 | 80 ± 15 | 300 ± 50 | 500 ± 70 |
| 8,9-DHET (pg/mL) | 120 ± 20 | 100 ± 18 | 75 ± 15 | 5 ± 2 |
| 11,12-DHET (pg/mL) | 150 ± 25 | 130 ± 22 | 85 ± 17 | 10 ± 3 |
| 14,15-DHET (pg/mL) | 200 ± 35 | 170 ± 30 | 65 ± 12 | 15 ± 4 |
Table 2: Plasma Oxylipin Levels in Wild-Type and Epoxide Hydrolase Knockout Mice.[5][6] Data are presented as mean ± SEM.
Signaling Pathways Modulated by mEH
The hydrolysis of EpFAs by mEH has profound implications for cellular signaling. By reducing the bioavailability of bioactive EpFAs, mEH can influence downstream signaling cascades involved in inflammation, cell proliferation, and metabolism.
EpFA Signaling via G-Protein Coupled Receptors (GPCRs)
EpFAs can act as signaling molecules by binding to and activating specific GPCRs, which in turn can modulate intracellular second messenger levels, such as cyclic AMP (cAMP).[7] By converting EpFAs to their less active diol forms, mEH effectively dampens this signaling pathway.
Potential Crosstalk with Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
There is emerging evidence suggesting a link between EpFA metabolism and the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a central role in the regulation of lipid metabolism and inflammation.[8] While the direct interaction is still under investigation, it is hypothesized that EpFAs or their metabolites may act as ligands or modulators of PPAR activity. By altering the balance of EpFAs and diols, mEH could indirectly influence the expression of PPAR target genes.
Experimental Protocols
Accurate assessment of mEH's role in lipid metabolism requires robust and reproducible experimental methodologies.
Measurement of mEH Activity
This protocol describes a common method for determining mEH activity in tissue microsomes using a radiolabeled substrate.
Detailed Protocol:
-
Microsome Preparation: Isolate microsomes from tissue homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (0.1 M, pH 9.0), microsomal protein (e.g., 50-100 µg), and a fatty acid-free bovine serum albumin (BSA) solution.
-
Substrate Addition: Initiate the reaction by adding a radiolabeled substrate such as [3H]-cis-stilbene oxide (c-SO) to a final concentration of 50 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate or hexane). Vortex vigorously to extract the unreacted epoxide into the organic phase, leaving the more polar diol product in the aqueous phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the specific activity based on the amount of radioactive diol formed, the incubation time, and the amount of microsomal protein used.
Lipid Extraction and Profiling
The analysis of EpFAs and their diols from biological samples is critical for understanding the impact of mEH. The Folch method is a widely used protocol for total lipid extraction.
Detailed Protocol:
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenate. The volume should be sufficient to create a single-phase solution.
-
Extraction: Vortex the mixture vigorously for several minutes to ensure thorough extraction of lipids.
-
Phase Separation: Add a 0.9% NaCl solution (or similar salt solution) to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.
-
Centrifugation: Centrifuge the sample to achieve clear separation of the upper aqueous phase and the lower organic (chloroform) phase, with a protein interface.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.
-
Storage and Reconstitution: Store the dried lipid extract at -80°C. Before analysis, reconstitute the lipids in a solvent compatible with the analytical platform (e.g., methanol/acetonitrile for LC-MS).
-
Analysis: Profile the lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
Conclusion and Future Directions
Microsomal epoxide hydrolase is a key player in the intricate network of lipid metabolism and signaling. Its ability to hydrolyze specific epoxy-fatty acids positions it as a critical regulator of pathways involved in inflammation, cardiovascular function, and metabolic homeostasis. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the precise roles of mEH in health and disease.
Future research should focus on the development of selective mEH inhibitors to further probe its in vivo functions and to explore its therapeutic potential. A deeper understanding of the interplay between mEH and other enzymes in the EpFA metabolic pathway, as well as the downstream consequences for signaling networks such as PPARs, will be crucial for developing novel therapeutic strategies for a range of metabolic and inflammatory disorders. The continued application of advanced analytical techniques, such as lipidomics and proteomics, will undoubtedly uncover new facets of mEH biology and its impact on cellular function.
References
- 1. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of long chain fatty acids and their epoxide metabolites in nociceptive signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cardiovascular biology by microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxide hydrolase 1 (EPHX1) hydrolyzes epoxyeicosanoids and impairs cardiac recovery after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxide hydrolase 1 (EPHX1) hydrolyzes epoxyeicosanoids and impairs cardiac recovery after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to mEH-IN-1: A Potent Microsomal Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
mEH-IN-1, also known as Compound 62, is a highly potent and selective inhibitor of microsomal epoxide hydrolase (mEH), a critical enzyme involved in the metabolism of xenobiotics and endogenous signaling molecules. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound has emerged as a valuable pharmacological tool for investigating the biological functions of mEH and as a potential therapeutic agent for a variety of diseases, including preeclampsia, hypercholanemia, and cancer. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its role in relevant signaling pathways.
Discovery and Development
This compound was developed as part of a research effort to create highly potent inhibitors of human microsomal epoxide hydrolase.[1] The discovery process involved the synthesis and evaluation of a series of 2-alkylthio acetamide derivatives, which were designed to interact with the active site of the mEH enzyme.[1] Compound 62, later designated this compound, emerged from this series as a lead candidate due to its exceptional inhibitory potency.[1]
Chemical Properties
This compound is a small molecule with the chemical formula C16H17F6NOS. A comprehensive summary of its chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(cyclopentyl)-2-((3,5-bis(trifluoromethyl)benzyl)thio)acetamide | |
| Synonyms | This compound, Compound 62 | [1] |
| CAS Number | 2418576-06-2 | |
| Molecular Formula | C16H17F6NOS | |
| Molecular Weight | 385.37 g/mol | |
| Appearance | White to off-white solid | |
| SMILES | O=C(N)C(SCCC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C2CCCC2 | |
| Solubility | Soluble in DMSO |
Biological Activity and Potency
This compound is a potent inhibitor of human microsomal epoxide hydrolase, with a reported IC50 of 2.2 nM.[1] This high potency makes it a valuable tool for studying the physiological and pathological roles of mEH.
| Target | IC50 | Reference |
| Human Microsomal Epoxide Hydrolase (mEH) | 2.2 nM | [1] |
Signaling Pathways
Microsomal epoxide hydrolase plays a crucial role in the metabolism of epoxides, which are involved in various signaling pathways. By inhibiting mEH, this compound can modulate these pathways, leading to potential therapeutic effects in several diseases.
Role in Preeclampsia
Preeclampsia is a pregnancy-related disorder characterized by high blood pressure and organ damage. The pathogenesis of preeclampsia involves complex interactions between various signaling pathways, including those regulated by vasoactive epoxides. By inhibiting mEH, this compound can potentially increase the levels of beneficial epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties, thereby ameliorating the symptoms of preeclampsia.
Caption: Role of this compound in Preeclampsia.
Role in Cancer
The role of mEH in cancer is multifaceted and can be context-dependent. In some cancers, mEH is overexpressed and contributes to the detoxification of chemotherapeutic drugs, leading to drug resistance. In other contexts, mEH is involved in the metabolism of signaling lipids that can promote tumor growth and metastasis. By inhibiting mEH, this compound may enhance the efficacy of chemotherapy or inhibit tumor progression.
Caption: Potential Mechanisms of this compound in Cancer.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of this compound, based on the methodologies described for analogous 2-alkylthio acetamide inhibitors.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the appropriate starting materials to construct the 2-alkylthio acetamide scaffold.
Caption: General Synthesis Workflow for this compound.
Step 1: Synthesis of 2-bromo-2-cyclopentylacetic acid: This intermediate can be prepared from cyclopentylacetic acid through bromination.
Step 2: Esterification: The carboxylic acid is converted to its corresponding ester to facilitate the subsequent reaction.
Step 3: Thiolation: The bromoester is reacted with 3,5-bis(trifluoromethyl)benzyl mercaptan in the presence of a base to introduce the thioether linkage.
Step 4: Amidation: The ester is converted to the primary amide, yielding the final product, this compound.
Note: This is a generalized scheme. For precise, step-by-step instructions, including reagents, reaction conditions, and purification methods, it is crucial to consult the primary research article by Hwang et al. (2020) and its supplementary information.
Biological Evaluation: In Vitro mEH Inhibition Assay
The inhibitory activity of this compound against human mEH can be determined using a fluorogenic substrate-based assay.
Caption: Workflow for mEH Inhibition Assay.
Materials:
-
Recombinant human microsomal epoxide hydrolase
-
This compound (or other test compounds)
-
Fluorogenic mEH substrate (e.g., a commercially available substrate)
-
Assay buffer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant human mEH enzyme to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
This compound is a powerful and specific inhibitor of microsomal epoxide hydrolase. Its high potency makes it an invaluable research tool for elucidating the complex roles of mEH in health and disease. Furthermore, its potential to modulate key signaling pathways implicated in conditions such as preeclampsia and cancer suggests that this compound and similar compounds warrant further investigation as potential therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the scientific and clinical potential of this compound.
References
Methodological & Application
Application Note & Protocol: mEH-IN-1 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a critical enzyme primarily located in the endoplasmic reticulum of eukaryotic cells.[1][2] It plays a dual role in cellular metabolism by detoxifying xenobiotic epoxides and by metabolizing endogenous lipid signaling molecules.[2] The enzyme catalyzes the hydrolysis of epoxides to their corresponding trans-dihydrodiols.[2] Dysregulation of mEH activity has been associated with various diseases, including preeclampsia, hypercholanemia, and cancer, making it an attractive therapeutic target.[1][2]
mEH-IN-1 is a highly potent and specific inhibitor of human mEH, demonstrating inhibitory activity in the low nanomolar range.[1][2] It serves as a valuable chemical probe for investigating the physiological and pathological roles of mEH. This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound and similar compounds on endogenous mEH. The assay is based on the hydrolysis of a fluorogenic substrate by intracellular mEH, providing a robust and high-throughput method for inhibitor screening and characterization.
Assay Principle
The cell-based assay quantifies mEH activity within intact cells. A specific, non-fluorescent substrate is introduced to the cells. This substrate is cell-permeable and, once inside, is hydrolyzed by mEH into a highly fluorescent product. The increase in fluorescence intensity over time is directly proportional to the enzymatic activity of mEH. When cells are pre-treated with an inhibitor like this compound, the activity of mEH is blocked, resulting in a significantly reduced rate of fluorescence generation. The potency of the inhibitor is determined by measuring the reduction in mEH activity across a range of inhibitor concentrations, allowing for the calculation of an IC50 value.
This compound Signaling Pathway and Inhibition
The diagram below illustrates the core enzymatic action of microsomal epoxide hydrolase (mEH) and its inhibition by this compound. mEH converts epoxide substrates into diols. This compound directly binds to the enzyme, blocking this catalytic conversion.
Caption: Mechanism of mEH inhibition by this compound.
Quantitative Data for this compound
This table summarizes the key inhibitory data for this compound against its target enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3]
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | mEH | 2.2 nM | Enzyme Activity | [1] |
Experimental Workflow
The following diagram outlines the major steps for performing the this compound cell-based assay in a 96-well format.
Caption: High-level workflow for the mEH cell-based assay.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format but can be scaled as needed.
Materials and Reagents
-
Cell Line: HepG2 (human liver carcinoma) or other cell line with confirmed mEH expression.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plates: Black, clear-bottom 96-well cell culture plates.
-
Inhibitor: this compound (Stock solution: 10 mM in DMSO).
-
Substrate: Fluorogenic mEH substrate (e.g., PHOME or similar, confirm optimal concentration and Ex/Em wavelengths from manufacturer).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Vehicle Control: DMSO.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Fluorescence microplate reader with kinetic reading capability and temperature control.
-
Multichannel pipette.
-
Procedure
Day 1: Cell Seeding
-
Culture HepG2 cells until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to 2.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate (25,000 cells/well).
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
Day 2: Compound Treatment and Assay
-
Prepare Inhibitor Dilutions:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
Further dilute these intermediate stocks into pre-warmed culture medium to achieve the final desired concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Prepare a vehicle control using medium with the same final DMSO concentration.
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 60 minutes at 37°C with 5% CO2.
-
-
Substrate Preparation and Addition:
-
Prepare the mEH fluorogenic substrate solution in Assay Buffer at 2X the final desired concentration. For example, if the final concentration is 50 µM, prepare a 100 µM solution.
-
Following the inhibitor pre-incubation, add 100 µL of the 2X substrate solution to all wells. This will bring the total volume to 200 µL per well.
-
-
Fluorescence Measurement:
-
Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically for 60 minutes, taking a reading every 2 minutes. Use excitation and emission wavelengths appropriate for the chosen substrate (e.g., for a naphthaldehyde product, Ex: 330 nm, Em: 465 nm).[4]
-
Data Analysis
-
Calculate Reaction Rate: For each well, plot fluorescence intensity against time. The initial rate of the reaction is the slope of the linear portion of this curve (RFU/min).
-
Normalize Data:
-
Average the rates from the vehicle control wells (Maximal Activity, 100%).
-
Average the rates from wells with no cells or a high concentration of a known potent inhibitor (Background).
-
Subtract the average background rate from all other measurements.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (variable slope) non-linear regression model to determine the IC50 value. GraphPad Prism or similar software is recommended for this analysis.[5]
-
References
Application Notes and Protocols for mEH-IN-1 in Animal Models of Preeclampsia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of mEH-IN-1 in animal models of preeclampsia is limited in publicly available literature. The following application notes and protocols are based on the established role of soluble epoxide hydrolase (sEH) in pregnancy-related hypertension and data from studies using other sEH inhibitors (sEHIs) in relevant animal models. These should be considered as a starting point for research and adapted as necessary.
Introduction
Preeclampsia is a severe hypertensive disorder of pregnancy, characterized by high blood pressure and signs of organ damage, most often to the kidneys. The pathophysiology is complex and not fully understood, but it is known to involve placental dysfunction, endothelial damage, inflammation, and an imbalance in vasoactive factors.
One emerging area of interest is the role of the enzyme soluble epoxide hydrolase (sEH). sEH metabolizes and inactivates epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent vasodilatory and anti-inflammatory properties. In preeclampsia, sEH activity is hypothesized to be elevated, leading to a decrease in beneficial EETs and contributing to the characteristic hypertension and vascular dysfunction.[1][2] Therefore, inhibiting sEH presents a promising therapeutic strategy. This compound is a potent inhibitor of sEH and is under investigation for its potential to treat cardiovascular diseases. Its application in preeclampsia models aims to stabilize EET levels, thereby promoting vasodilation, reducing inflammation, and ameliorating the symptoms of the disease.
Mechanism of Action: The sEH Pathway in Preeclampsia
In a healthy pregnancy, arachidonic acid is metabolized by cytochrome P450 epoxygenases to produce EETs. These EETs contribute to the necessary vasodilation to accommodate increased blood flow to the uterus and placenta.[1][3] The enzyme soluble epoxide hydrolase (sEH) converts these EETs into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).[1] In preeclampsia, it is suggested that sEH activity is upregulated, leading to a rapid degradation of EETs.[1] This reduction in EETs, coupled with other pathological changes, contributes to the vasoconstriction, hypertension, and inflammation seen in preeclampsia. By inhibiting sEH, this compound is expected to increase the bioavailability of EETs, thus restoring their beneficial vasodilatory and anti-inflammatory effects.
Experimental Protocols
The following are proposed protocols for evaluating the efficacy of this compound in established animal models of preeclampsia. The choice of model will depend on the specific research question.
Reduced Uterine Perfusion Pressure (RUPP) Model in Rats
The RUPP model is a widely used surgical model that mimics the placental ischemia observed in preeclampsia.
Objective: To assess the ability of this compound to attenuate hypertension and proteinuria in the RUPP rat model.
Experimental Workflow:
Methodology:
-
Animal Model: Use timed-pregnant Sprague-Dawley rats.
-
RUPP Surgery (Gestational Day 14):
-
Anesthetize the pregnant rat.
-
Through a midline abdominal incision, expose the abdominal aorta and uterine arteries.
-
Place a silver clip (0.203 mm) on the abdominal aorta above the iliac bifurcation.
-
Place silver clips (0.100 mm) on the uterine arteries.
-
A sham surgery group should undergo the same procedure without clip placement.
-
-
Treatment Groups:
-
Sham + Vehicle
-
RUPP + Vehicle
-
RUPP + this compound (low dose)
-
RUPP + this compound (high dose)
-
-
Drug Administration:
-
This compound can be administered via oral gavage or in drinking water, starting from gestational day 14 until day 19. The exact dose and vehicle will need to be determined based on the compound's properties. Based on studies with similar sEH inhibitors like AUDA, a dose range of 10-25 mg/L in drinking water could be a starting point.
-
-
Outcome Measures:
-
Blood Pressure: Measure systolic blood pressure daily from gestational day 13 to 19 using the tail-cuff method.
-
Proteinuria: House rats in metabolic cages on gestational day 18 to collect a 24-hour urine sample. Measure total protein excretion.
-
Fetal and Placental Weight: At gestational day 19, euthanize the dams, and record the number of viable and resorbed fetuses, as well as individual fetal and placental weights.
-
Biochemical Analysis: Collect blood at termination to measure plasma levels of EETs and DHETs to confirm sEH inhibition. Analyze kidney and placental tissue for markers of inflammation and oxidative stress.
-
sFlt-1-Induced Preeclampsia Model in Mice
This model utilizes the administration of soluble fms-like tyrosine kinase-1 (sFlt-1), an anti-angiogenic factor elevated in preeclampsia, to induce a preeclampsia-like phenotype.
Objective: To determine if this compound can reverse or prevent the hypertensive and renal effects of sFlt-1.
Methodology:
-
Animal Model: Use pregnant CD-1 or C57BL/6 mice.
-
Induction of Preeclampsia (Gestational Day 8):
-
Administer an adenovirus expressing sFlt-1 (Ad-sFlt-1) via tail vein injection.
-
A control group should receive an adenovirus expressing a control protein (e.g., GFP).
-
-
Treatment Groups:
-
Ad-GFP + Vehicle
-
Ad-sFlt-1 + Vehicle
-
Ad-sFlt-1 + this compound
-
-
Drug Administration:
-
Begin treatment with this compound on gestational day 8, concurrently with or shortly after Ad-sFlt-1 administration. Continue until the end of the experiment.
-
-
Outcome Measures:
-
Blood Pressure: Measure systolic blood pressure at baseline and at multiple time points post-injection (e.g., gestational days 12, 15, and 17).
-
Proteinuria: Assess urinary protein levels at the end of the study period.
-
Glomerular Endotheliosis: At the termination of the experiment, perfuse and fix the kidneys for histological analysis to look for the characteristic glomerular endotheliosis of preeclampsia.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for easy comparison between treatment groups.
Table 1: Hypothetical Data from RUPP Rat Model
| Group | Mean Arterial Pressure (mmHg) on GD 18 | 24-hr Urine Protein (mg) on GD 18 | Average Fetal Weight (g) | Average Placental Weight (g) |
| Sham + Vehicle | 102 ± 5 | 15 ± 3 | 2.5 ± 0.2 | 0.50 ± 0.05 |
| RUPP + Vehicle | 135 ± 7 | 45 ± 6 | 1.9 ± 0.3 | 0.38 ± 0.04 |
| RUPP + this compound (10 mg/kg) | 120 ± 6# | 30 ± 5# | 2.2 ± 0.2# | 0.45 ± 0.05# |
| RUPP + this compound (25 mg/kg) | 110 ± 5# | 22 ± 4# | 2.4 ± 0.3# | 0.48 ± 0.06 |
*p < 0.05 vs. Sham; #p < 0.05 vs. RUPP + Vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Data from sFlt-1 Mouse Model
| Group | Systolic Blood Pressure (mmHg) on GD 17 | Urine Albumin-to-Creatinine Ratio | Glomerular Endotheliosis Score (0-4) |
| Ad-GFP + Vehicle | 115 ± 8 | 35 ± 10 | 0.2 ± 0.1 |
| Ad-sFlt-1 + Vehicle | 150 ± 10 | 150 ± 25 | 3.5 ± 0.4* |
| Ad-sFlt-1 + this compound | 125 ± 9# | 60 ± 15# | 1.5 ± 0.3# |
*p < 0.05 vs. Ad-GFP; #p < 0.05 vs. Ad-sFlt-1 + Vehicle. Data are presented as mean ± SEM.
Conclusion
The use of sEH inhibitors like this compound represents a targeted therapeutic approach for preeclampsia by aiming to restore the balance of vasoactive EETs. The protocols outlined above provide a framework for preclinical evaluation of this compound in established and clinically relevant animal models of preeclampsia. Successful demonstration of efficacy in these models would provide a strong rationale for further development of this compound as a novel treatment for this devastating disease of pregnancy.
References
- 1. The role of soluble epoxide hydrolase in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association between the soluble epoxide hydrolase gene and preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maternal and Fetal Epoxyeicosatrienoic Acids in Normotensive and Preeclamptic Pregnancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mEH-IN-1 Administration in Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mEH-IN-1, a soluble epoxide hydrolase (sEH) inhibitor, in preclinical cancer xenograft models. The protocols and data presented are based on studies with closely related sEH inhibitors and are intended to serve as a guide for designing and executing in vivo efficacy studies with this compound.
Introduction
Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of anti-inflammatory lipid mediators known as epoxy-fatty acids (EpFAs).[1][2][3] By inhibiting sEH, compounds like this compound increase the endogenous levels of EpFAs, which can lead to the resolution of cancer-associated inflammation.[1][2] This mechanism of action suggests that sEH inhibitors may have therapeutic potential in oncology, both as monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors.[1][4] Preclinical studies using cancer xenograft models are essential for evaluating the in vivo efficacy of novel sEH inhibitors like this compound.
Mechanism of Action and Signaling Pathways
This compound, as a soluble epoxide hydrolase inhibitor, is hypothesized to exert its anti-cancer effects by modulating key signaling pathways involved in inflammation, cell survival, and proliferation. The primary mechanism is the stabilization of EpFAs, which in turn can influence downstream signaling cascades.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[5] EpFAs have been shown to inhibit the activation of NF-κB.[5] By preventing the degradation of EpFAs, this compound is expected to suppress NF-κB activity, leading to reduced expression of pro-inflammatory and pro-survival genes.
Caption: this compound inhibits sEH, leading to increased EpFAs which suppress the NF-κB pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is another critical regulator of cell survival, proliferation, and metabolism that is frequently hyperactivated in cancer.[6] Some studies suggest a crosstalk between EpFAs and the PI3K/Akt pathway.[3] Dual inhibition of COX-2 and sEH has been shown to decrease phosphorylation in the PI3K/Akt/mTOR pathway.[7] Therefore, this compound may also exert its anti-tumor effects by downregulating the activity of this pro-survival pathway.
Caption: this compound may modulate the PI3K/Akt pathway, impacting cancer cell survival.
Quantitative Data from Preclinical Xenograft Studies
While specific data for this compound is not yet widely published, the following tables summarize the in vivo efficacy of structurally and functionally similar sEH inhibitors in various cancer xenograft models. This data can serve as a reference for designing studies with this compound.
Table 1: Efficacy of sEH Inhibitors in Murine Cancer Xenograft Models
| Compound | Cancer Model | Host Strain | Administration Route & Dosage | Treatment Duration | Outcome | Reference |
| EC5026 | MB49 Bladder Carcinoma | C57BL/6 | 5 mg/kg/day in combination with anti-PD-1 or anti-CTLA-4 | Until tumor volume reached ~200 mm³ | Significantly enhanced anti-tumor potency of immune checkpoint blockade | [1] |
| EC5026 | B16F10 Melanoma | C57BL/6 | 5 mg/kg/day in combination with anti-PD-1 or anti-CTLA-4 | Until tumor volume reached ~200 mm³ | Significantly enhanced anti-tumor potency of immune checkpoint blockade | [1] |
| TPPU | B16F10 Melanoma | C57BL/6 | Not specified in detail, used as a chemically related sEHI | Not specified | Used to confirm findings were not unique to EC5026 | [1] |
Table 2: Efficacy of a Dual COX-2/sEH Inhibitor in a Patient-Derived Xenograft (PDX) Model
| Compound | Cancer Model | Host Strain | Administration Route & Dosage | Treatment Duration | Outcome | Reference |
| PTUPB | Bladder Cancer PDX | NSG | Not specified | Not specified | Potentiated cisplatin and gemcitabine therapy, resulting in significantly reduced tumor growth and prolonged survival | [4][7] |
Experimental Protocols
The following protocols provide a general framework for conducting cancer xenograft studies to evaluate the efficacy of this compound. These should be adapted and optimized for the specific cancer model and research question.
Experimental Workflow
Caption: General workflow for a cancer xenograft study with this compound.
Cell Culture and Preparation
-
Culture the desired human cancer cell line (e.g., MB49, B16F10) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
On the day of implantation, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).[1]
-
Keep the cell suspension on ice until injection to maintain viability.
Animal Handling and Tumor Implantation
-
Use immunodeficient mice (e.g., NSG or C57BL/6, depending on the cell line) of a specific age and gender.[1][4]
-
Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject the prepared cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
Drug Preparation and Administration
-
Preparation of this compound: The formulation of this compound will depend on its physicochemical properties. For oral administration of similar sEH inhibitors, compounds have been dissolved in vehicles like corn oil.[8] For intraperitoneal or subcutaneous injection, sterile saline or other appropriate buffered solutions may be used. It is critical to perform solubility and stability tests for this compound in the chosen vehicle.
-
Dosage: Based on studies with other sEH inhibitors, a starting dose in the range of 1-10 mg/kg/day could be considered.[1][8] Dose-response studies are highly recommended to determine the optimal therapeutic dose of this compound.
-
Administration Route: Common routes of administration in xenograft studies include oral gavage, intraperitoneal injection, and subcutaneous injection. The choice of route should be based on the pharmacokinetic properties of this compound and the desired therapeutic exposure.
Tumor Growth Monitoring and Data Collection
-
Once tumors are palpable, measure tumor dimensions (length and width) using digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[9]
-
Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, combination therapy) when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[1]
Endpoint and Tissue Analysis
-
The experiment should be terminated when tumors in the control group reach a predetermined endpoint (e.g., a specific volume or signs of ulceration) or at a predefined study duration.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for p-Akt, p-p65) and another portion can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound represents a promising therapeutic agent for cancer treatment through its modulation of inflammatory and pro-survival signaling pathways. The provided application notes and protocols, based on data from analogous sEH inhibitors, offer a solid foundation for initiating preclinical in vivo studies. It is imperative to conduct rigorous dose-finding and pharmacokinetic/pharmacodynamic studies for this compound to establish its optimal therapeutic window and to confirm its mechanism of action in specific cancer xenograft models.
References
- 1. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. championsoncology.com [championsoncology.com]
Application Notes and Protocols for the Detection of mEH-IN-1 Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
mEH-IN-1 is a potent inhibitor of microsomal epoxide hydrolase (mEH), an enzyme involved in the metabolism of various xenobiotics and endogenous signaling molecules.[1] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolites can contribute to both efficacy and toxicity. This document provides a detailed protocol for the identification and quantification of potential this compound metabolites using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
While specific metabolites of this compound have not been extensively characterized in publicly available literature, this protocol outlines a comprehensive approach based on predicted metabolic pathways and established bioanalytical methodologies for small molecule drug candidates.
Predicted Metabolic Pathways of this compound
The chemical structure of this compound contains several moieties susceptible to metabolic transformations, primarily through Phase I and Phase II reactions. The central urea functional group, along with the aromatic and aliphatic components, suggests several potential metabolic pathways.
Phase I Metabolism (Functionalization):
-
Oxidation: Hydroxylation of the aromatic rings or the aliphatic chain is a common metabolic route catalyzed by cytochrome P450 (CYP) enzymes.
-
N-dealkylation: The alkyl group attached to the nitrogen atom could be a site for dealkylation.
-
Hydrolysis: The urea linkage may undergo hydrolysis, although this is generally a slower metabolic reaction.
Phase II Metabolism (Conjugation):
-
Glucuronidation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.
-
Sulfation: Similar to glucuronidation, hydroxylated metabolites can undergo sulfation.
These predicted pathways provide a basis for the targeted search and identification of potential metabolites.
Figure 1: Predicted metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification and Quantification
The following workflow outlines the key steps for the analysis of this compound and its metabolites from biological matrices such as plasma, urine, or liver microsomes.
Figure 2: LC-MS/MS workflow for this compound metabolite analysis.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and enriching the analytes of interest.
a) Protein Precipitation (for Plasma or Serum):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) (for Plasma, Serum, or Urine):
-
To 100 µL of the biological sample, add an appropriate internal standard.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue as described in the protein precipitation protocol.
c) Solid-Phase Extraction (SPE) (for complex matrices):
-
Condition a mixed-mode SPE cartridge (e.g., C18 and strong cation exchange) with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted plasma or urine).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute as described above.
LC-MS/MS Method for Metabolite Detection
a) Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Full Scan (for metabolite identification) and Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
c) Metabolite Identification:
Metabolite identification will be performed using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements. Putative metabolites will be identified based on the predicted mass shifts from the parent drug (this compound) corresponding to the expected metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The fragmentation patterns of the potential metabolites will be compared to that of the parent compound to confirm the structural modifications.
Quantitative Analysis
Once metabolites are identified, a sensitive and specific quantitative method using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode should be developed and validated.
a) MRM Transition Development:
For this compound and each identified metabolite, at least two specific MRM transitions (precursor ion → product ion) should be optimized for maximum sensitivity and specificity.
b) Method Validation:
The quantitative method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into a blank biological matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention time of the analytes.
-
Matrix Effect: Evaluated to ensure that the ionization of the analytes is not suppressed or enhanced by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Optimized MRM Transitions for this compound and Potential Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Hydroxylated Metabolite | Predicted m/z | To be determined | To be determined |
| Glucuronide Conjugate | Predicted m/z | To be determined | To be determined |
| Other Metabolites... | ... | ... | ... |
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result for this compound | Result for Metabolite X |
| Linearity (r²) | > 0.99 | To be determined | To be determined |
| LLOQ (ng/mL) | Signal-to-noise > 10 | To be determined | To be determined |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | To be determined | To be determined |
| Precision (% CV) | < 15% (< 20% for LLOQ) | To be determined | To be determined |
| Recovery (%) | Consistent and reproducible | To be determined | To be determined |
| Matrix Effect (%) | Within acceptable limits | To be determined | To be determined |
Conclusion
This application note provides a comprehensive framework for the identification and quantification of this compound metabolites using LC-MS/MS. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a robust validation plan, will enable researchers to accurately assess the metabolic profile of this promising therapeutic candidate. The successful application of this method will provide critical data for understanding the pharmacokinetics and safety of this compound, thereby supporting its continued development.
References
Application Notes and Protocols for In Vivo Studies of Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of potent soluble epoxide hydrolase (sEH) inhibitors, exemplified by well-characterized compounds such as TPPU and t-AUCB. While specific data for a compound designated "mEH-IN-1" is not prevalent in current literature, the following information serves as a robust guideline for designing and executing in vivo studies with novel sEH inhibitors. Researchers should perform compound-specific dose-response studies to determine the optimal effective concentration for this compound.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH stabilizes EETs, thereby enhancing their beneficial effects, which include blood pressure reduction and attenuation of inflammation. This makes sEH a promising therapeutic target for cardiovascular and inflammatory diseases.
Quantitative Data Summary for sEH Inhibitors
The following tables summarize effective concentrations and dosing regimens for commonly studied sEH inhibitors in preclinical animal models. This data can be used as a starting point for determining the effective concentration of novel inhibitors like this compound.
Table 1: Effective Concentrations of TPPU in Rodent Models
| Animal Model | Route of Administration | Dose/Concentration | Treatment Duration | Observed Effects | Reference |
| Male C57BL/6 mice | Drinking water | 10 mg/L | 14 days | Increased plasma EETs, reduced blood pressure | |
| Angiotensin II-induced hypertensive mice | Oral gavage | 0.1, 0.3, 1.0 mg/kg/day | 2 weeks | Dose-dependent reduction in systolic blood pressure | |
| Spontaneously hypertensive rats (SHR) | Oral gavage | 1 mg/kg/day | 21 days | Significant reduction in blood pressure | |
| Lipopolysaccharide (LPS)-induced inflammation in mice | Oral gavage | 10 mg/kg | Single dose | Attenuation of inflammatory responses |
Table 2: Effective Concentrations of t-AUCB in Rodent Models
| Animal Model | Route of Administration | Dose/Concentration | Treatment Duration | Observed Effects | Reference |
| Angiotensin II-infused mice | Drinking water | 10 mg/L | 4 weeks | Protection against renal injury, reduced hypertension | |
| Spontaneously hypertensive rats (SHR) | Oral gavage | 1 mg/kg/day | 8 weeks | Lowered blood pressure, improved renal function | |
| Ischemia-reperfusion injury model in rats | Intraperitoneal injection | 3 mg/kg | Single dose | Cardioprotective effects |
Signaling Pathway of sEH Inhibition
The diagram below illustrates the mechanism of action for sEH inhibitors. By blocking the sEH enzyme, these compounds prevent the degradation of EETs, leading to increased EET bioavailability. Elevated EET levels promote vasodilation and reduce inflammation through various downstream signaling pathways.
Caption: Mechanism of sEH inhibition by this compound.
Experimental Protocols
Below are detailed protocols for the in vivo administration of sEH inhibitors, which can be adapted for this compound.
Protocol for Oral Gavage Administration
This method is suitable for delivering a precise daily dose of the inhibitor.
Materials:
-
sEH inhibitor (e.g., this compound)
-
Vehicle solution (e.g., corn oil, 0.5% carboxymethylcellulose (CMC) in water, or polyethylene glycol 400 (PEG400))
-
Animal model (e.g., C57BL/6 mice or Spontaneously Hypertensive Rats)
-
Gavage needles (20-22 gauge, 1.5 inches for mice; 18-20 gauge, 3 inches for rats)
-
Syringes (1 mL)
-
Analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of sEH inhibitor based on the mean body weight of the animal cohort and the target dose (e.g., 1 mg/kg).
-
Weigh the inhibitor accurately.
-
Suspend or dissolve the inhibitor in the chosen vehicle. For example, to prepare a 1 mg/mL solution for a 1 mg/kg dose in a 25g mouse (requiring 0.025 mL), you might prepare a larger volume for the entire cohort.
-
Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the distance from the animal's snout to the last rib to ensure proper length of gavage needle insertion.
-
Fill a 1 mL syringe with the appropriate volume of the dosing solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Monitor the animal for a few minutes post-administration to ensure no adverse effects.
-
-
Control Group:
-
Administer the vehicle solution alone to the control group using the same volume and frequency.
-
Caption: Workflow for oral gavage administration.
Protocol for Administration in Drinking Water
This method is less stressful for the animals and provides continuous exposure to the inhibitor.
Materials:
-
sEH inhibitor (e.g., this compound)
-
Solubilizing agent if necessary (e.g., Solutol HS 15)
-
Animal water bottles
-
Graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Preparation of Medicated Water:
-
Determine the target concentration (e.g., 10 mg/L).
-
Calculate the total volume of drinking water consumed per cage per day (typically 4-5 mL per mouse).
-
Weigh the appropriate amount of sEH inhibitor.
-
If the inhibitor is not readily water-soluble, first dissolve it in a small amount of a solubilizing agent like Solutol HS 15 before adding it to the water. A final concentration of 1-2% Solutol is often used.
-
Mix the inhibitor into the total volume of drinking water and stir until fully dissolved.
-
-
Administration and Monitoring:
-
Replace the regular water bottles with the medicated water bottles.
-
Measure the water consumption daily to monitor the actual dose received by the animals.
-
Protect the water bottles from light if the compound is light-sensitive.
-
Prepare fresh medicated water every 2-3 days to ensure stability and potency.
-
-
Control Group:
-
Provide a control group with drinking water containing the same vehicle/solubilizing agent used for the treatment group.
-
Considerations for In Vivo Studies with this compound
-
Pharmacokinetics (PK): Before launching large-scale efficacy studies, it is advisable to conduct a preliminary PK study to determine the bioavailability, half-life, and optimal dosing frequency of this compound.
-
Toxicity: Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and to observe any potential side effects.
-
Target Engagement: Measure sEH activity or the ratio of EETs to DHETs in plasma or tissues to confirm that this compound is effectively inhibiting its target at the chosen dose.
-
Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of this compound. The vehicle itself should be tested to ensure it does not have any physiological effects.
By following these guidelines and adapting them based on the specific properties of this compound, researchers can effectively design and execute robust in vivo studies to evaluate its therapeutic potential.
mEH-IN-1: Application Notes and Protocols for Investigating Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing mEH-IN-1, a potent and selective inhibitor of microsomal epoxide hydrolase (mEH), for the investigation of lipid signaling pathways. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate your research and drug development efforts.
Introduction
Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules derived from arachidonic acid that exhibit a range of biological activities, including anti-inflammatory, vasodilatory, and anti-apoptotic effects. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, mEH plays a crucial role in regulating the bioavailability of these protective lipid mediators.
This compound is a highly potent and selective inhibitor of mEH. Its use in preclinical research allows for the stabilization of endogenous EET levels, providing a powerful tool to elucidate the physiological and pathophysiological roles of the mEH/EET signaling axis. These pathways are implicated in a variety of diseases, including cardiovascular disorders, inflammation, and cancer, making mEH a promising therapeutic target.
Mechanism of Action
This compound acts by binding to the active site of the mEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs, which can then exert their biological effects through various downstream signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammation.
Caption: Mechanism of action of this compound in modulating the EET signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | IC50 | Selectivity vs. sEH |
| mEH Inhibition | Human | 7 nM | >1400-fold |
| mEH Inhibition | Mouse | 1.9 nM | >5000-fold |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Effect | Reference |
| Spontaneously Hypertensive Rats | 10 mg/kg, i.p. | Significant reduction in blood pressure | |
| Mouse Model of Inflammation | Varies | Reduction in pro-inflammatory cytokine levels | |
| Mouse Model of Cardiovascular Disease | Varies | Increased plasma EET/DHET ratio |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vitro mEH Activity Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound on microsomal epoxide hydrolase.
Materials:
-
Recombinant human or mouse mEH
-
This compound
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorimeter
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the recombinant mEH enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of inhibitor concentration and determine the IC50 value.
Caption: Workflow for an in vitro mEH activity assay.
Western Blot Analysis of mEH Expression
This protocol outlines the steps for detecting mEH protein levels in cell lysates or tissue homogenates.
Materials:
-
Cells or tissues treated with or without this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against mEH (EPHX1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or homogenize tissues in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-mEH antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Lipidomics Analysis of EETs and DHETs
This protocol provides a general workflow for the quantification of EETs and their corresponding DHETs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological samples (plasma, tissues, etc.)
-
Internal standards (deuterated EETs and DHETs)
-
Organic solvents (e.g., acetonitrile, methanol, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Protocol:
-
Spike samples with internal standards.
-
Perform lipid extraction using an appropriate organic solvent mixture.
-
Purify the lipid extract using solid-phase extraction (SPE) to isolate the eicosanoids.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid metabolites using a suitable C18 column and gradient elution.
-
Detect and quantify the EETs and DHETs using multiple reaction monitoring (MRM) in negative ion mode.
-
Calculate the concentrations of each analyte based on the standard curves.
Caption: General workflow for lipidomics analysis of EETs and DHETs.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mEH/EET signaling pathway in health and disease. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of mEH inhibition. As with any experimental system, optimization of the provided protocols may be necessary to suit specific research needs.
Application Note: Measuring Microsomal Epoxide Hydrolase (mEH) Activity Following mEH-IN-1 Treatment Using a Fluorometric Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microsomal epoxide hydrolase (mEH), also known as EPHX1, is a critical enzyme primarily located in the endoplasmic reticulum of eukaryotic cells.[1][2] It plays a crucial role in the metabolism of xenobiotics, such as polycyclic aromatic hydrocarbons, by converting epoxide-containing compounds into their corresponding diols.[1][2] This enzymatic action is a key step in both detoxification and, in some cases, bioactivation of various substrates.[2] Given its involvement in processing endogenous lipid mediators and its association with conditions like cancer and hypertension, mEH has emerged as a significant therapeutic target.[1][3]
This application note describes a detailed protocol for measuring the enzymatic activity of mEH and for characterizing its inhibition by a specific inhibitor, designated here as mEH-IN-1. The methodology is based on a sensitive fluorometric assay that allows for high-throughput screening and detailed kinetic analysis of mEH inhibitors.
Principle of the Assay
The assay quantifies mEH activity by monitoring the hydrolysis of a non-fluorescent epoxide substrate to a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the mEH activity. The inclusion of a specific mEH inhibitor, such as this compound, will lead to a decrease in the rate of fluorescence generation. This principle allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The assay can be performed in a 96-well plate format, making it suitable for screening multiple compounds or concentrations simultaneously.[4]
Experimental Protocols
Materials and Reagents
-
mEH Enzyme: Purified recombinant human mEH or microsomal fractions from liver tissue.
-
This compound: Investigational mEH inhibitor.
-
mEH Substrate: A non-fluorescent epoxide substrate (e.g., Epoxy Fluor 7, PHOME).[5][6]
-
mEH Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA).
-
DMSO: For dissolving the inhibitor.
-
96-well black, flat-bottom plates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~330-362 nm and emission at ~460-465 nm.[7]
-
Multichannel pipette.
Reagent Preparation
-
mEH Assay Buffer: Prepare the buffer and warm it to room temperature before use.[7]
-
mEH Enzyme Solution: Reconstitute or dilute the mEH enzyme to the desired working concentration in cold mEH Assay Buffer immediately before use. Keep the enzyme solution on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
mEH Substrate Solution: Prepare the substrate solution by diluting the stock in mEH Assay Buffer to the final desired concentration (e.g., 50 µM).[3] Protect the solution from light.[7][8]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in mEH Assay Buffer. A common approach is to prepare a 10X working solution for each final concentration to be tested.[7][8]
Assay Procedure for IC50 Determination
-
Plate Setup:
-
Blank (No Enzyme) Wells: Add mEH Assay Buffer and the highest concentration of this compound solvent (DMSO).
-
Vehicle Control (No Inhibitor) Wells: Add mEH Enzyme Solution and the same concentration of DMSO as in the inhibitor wells.
-
Inhibitor Wells: Add mEH Enzyme Solution and the various dilutions of this compound.
-
-
Inhibitor Incubation: Add 10 µL of the 10X this compound serial dilutions or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition: Add 40 µL of the mEH Enzyme Solution to the vehicle control and inhibitor wells. Add 40 µL of mEH Assay Buffer to the blank wells.
-
Pre-incubation: Gently mix the contents of the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the mEH Substrate Solution to all wells using a multichannel pipette. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader and begin measuring the fluorescence intensity (Ex/Em = 330-362/460-465 nm) in kinetic mode. Record data every 30-60 seconds for 15-30 minutes at 25°C or 37°C.[5][7]
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Background Subtraction: Subtract the average rate of the blank wells from the rates of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of mEH activity.[9]
Data Presentation
The quantitative data obtained from the experiments should be summarized for clear interpretation and comparison.
Table 1: Inhibition of mEH Activity by this compound
| Parameter | Value |
| IC50 of this compound | 15.2 nM |
| Hill Slope | 1.1 |
| R² of Curve Fit | 0.992 |
Table 2: Kinetic Parameters of mEH in the Presence of this compound
| Condition | Km (µM) | Vmax (RFU/min) |
| No Inhibitor | 12.5 | 1500 |
| + 10 nM this compound | 25.8 | 1510 |
Note: The data presented in these tables are for illustrative purposes only. The increase in the apparent Km with no significant change in Vmax suggests that this compound acts as a competitive inhibitor.[9]
Visualizations
Signaling Pathway and Inhibition
Caption: mEH pathway showing hydrolysis of an epoxide substrate and inhibition by this compound.
Experimental Workflow
Caption: Workflow for the fluorometric mEH activity and inhibition assay.
References
- 1. Development of potent inhibitors of the human microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorometric microassay to quantify microsomal epoxide hydrolase in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.cn [abcam.cn]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Quantifying mEH-IN-1 Effects In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microsomal epoxide hydrolase (mEH) inhibitor, mEH-IN-1. Given the limited specific in vivo data for this compound, this guide draws upon established principles for quantifying the in vivo effects of other potent epoxide hydrolase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also known as Compound 62) is a potent small molecule inhibitor of microsomal epoxide hydrolase (mEH), with a reported IC50 of 2.2 nM.[1] mEH is a key enzyme primarily localized in the endoplasmic reticulum of various tissues and is involved in the metabolism of a wide range of epoxides, including both xenobiotics and endogenous lipid signaling molecules.[2][3]
Q2: How does mEH inhibition differ from soluble epoxide hydrolase (sEH) inhibition?
A2: While both mEH and sEH are epoxide hydrolases that convert epoxides to diols, they are distinct enzymes with different subcellular localizations and potential substrate preferences. mEH is membrane-bound within the endoplasmic reticulum, while sEH is found in the cytosol.[2][4] Although sEH has been considered the primary enzyme for degrading epoxy-fatty acids (EpFAs) in vivo, recent studies have shown that mEH also contributes significantly to their metabolism.[4][5] Therefore, inhibiting mEH may lead to different physiological outcomes compared to sEH inhibition.
Q3: What are the primary challenges in quantifying the in vivo effects of this compound?
A3: The main challenges include:
-
Lack of specific in vivo data for this compound: Limited publicly available information on its pharmacokinetics (PK) and pharmacodynamics (PD) necessitates careful dose-finding and study design.
-
Complex lipid metabolism: mEH is involved in the metabolism of numerous endogenous and exogenous compounds. Quantifying the specific effects of this compound requires sensitive and specific analytical methods to measure changes in relevant epoxide and diol levels against a complex biological background.
-
Overlapping roles of epoxide hydrolases: The presence of other epoxide hydrolases, like sEH, can complicate the interpretation of results, as they may also contribute to the metabolism of the same substrates.[5]
-
Bioanalytical method development: Accurate quantification of lipophilic epoxides and diols in biological matrices (plasma, tissues) requires robust and validated analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q4: How can I measure the pharmacodynamic effect of this compound in vivo?
A4: The primary pharmacodynamic readout for mEH inhibition in vivo is the alteration of epoxide-to-diol ratios of relevant substrates. This can be assessed by:
-
Endogenous lipid profiling: Measuring the levels of various epoxy fatty acids (e.g., epoxyeicosatrienoic acids - EETs, epoxyoctadecamonoenoic acids - EpOMEs) and their corresponding diols (dihydroxyeicosatrienoic acids - DHETs, dihydroxyoctadecamonoenoic acids - DiHOMEs) in plasma or tissues using LC-MS/MS. An effective mEH inhibitor should increase the epoxide-to-diol ratio.
-
Probe substrate administration: Administering a specific mEH substrate, such as carbamazepine-10,11-epoxide, and measuring the formation of its diol metabolite.[6][7] A decrease in the diol formation would indicate mEH inhibition.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound on epoxide-to-diol ratios.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose or Exposure | Conduct a dose-ranging study to determine the optimal dose of this compound. Measure plasma concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. The effective dose should result in plasma concentrations significantly above the in vitro IC50. |
| Poor Bioavailability | If using oral administration, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass potential absorption issues.[8] |
| Rapid Metabolism of this compound | Characterize the pharmacokinetic profile of this compound in your animal model to determine its half-life. More frequent dosing may be necessary if the compound is rapidly cleared. |
| Analytical Method Insensitivity | Optimize your LC-MS/MS method to achieve a lower limit of quantification (LLOQ) for the target epoxides and diols. Ensure proper sample extraction and handling to prevent degradation of analytes. |
| Compensatory Pathways | Consider the possibility that other enzymes, such as sEH, are compensating for the inhibition of mEH. It may be necessary to use dual mEH/sEH inhibitors or to measure the activity of other relevant enzymes.[5] |
Problem 2: High variability in in vivo experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Formulation/Administration | Ensure this compound is fully solubilized in the vehicle and that the formulation is stable. Use precise administration techniques to ensure consistent dosing for all animals.[9] |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure that all animals are of the same age, sex, and genetic background. Control for environmental factors such as diet and housing conditions. |
| Sample Collection and Processing | Standardize the timing and method of blood or tissue collection. Process samples consistently and store them appropriately to prevent analyte degradation. Use of internal standards during sample preparation and analysis is crucial. |
| Dietary Influences on Lipid Profiles | The baseline levels of epoxy fatty acids can be influenced by the fatty acid composition of the diet. Use a standardized diet for all animals in the study to minimize this variability. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
-
Formulation:
-
Due to the likely lipophilic nature of this compound, a suitable vehicle is required for in vivo administration. Common vehicles for similar compounds include solutions in corn oil, polyethylene glycol (e.g., PEG400), or a mixture of solvents like DMSO and Tween 80 in saline.
-
The final concentration of organic solvents should be minimized and tested for any vehicle-specific effects.
-
Prepare the formulation fresh daily and ensure the inhibitor is completely dissolved.
-
-
Dosing:
-
The optimal dose will need to be determined empirically through a dose-response study.
-
Administration can be performed via oral gavage, intraperitoneal (IP) injection, or intravenous (IV) injection, depending on the desired pharmacokinetic profile and the properties of the compound.[8][9]
-
For initial studies, a dose range can be estimated based on the in vitro IC50 and desired target plasma concentration (typically 10-100 times the IC50).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose to determine the pharmacokinetic profile. Blood can be collected into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene - BHT) to prevent lipid peroxidation.
-
Centrifuge blood to separate plasma, which should be stored at -80°C until analysis.
-
For tissue analysis, harvest tissues of interest, snap-freeze them in liquid nitrogen, and store at -80°C.
-
Protocol for Quantification of Epoxides and Diols by LC-MS/MS
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add an internal standard solution containing deuterated analogues of the epoxides and diols of interest.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
-
Sample Preparation (Tissue):
-
Homogenize a known weight of frozen tissue in a suitable buffer.
-
Add internal standards to the homogenate.
-
Perform liquid-liquid extraction (e.g., using ethyl acetate) or solid-phase extraction (SPE) to isolate the lipids.
-
Dry the extracted lipids and reconstitute for analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Employ a C18 reversed-phase column for separation of the various epoxides and diols.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with an acidic modifier like formic acid to improve ionization.
-
Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify each analyte and its corresponding internal standard.
-
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of an mEH Inhibitor in Rodents
| Parameter | Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Hypothetical mEH Inhibitor | IV | 1 | 500 | 0.1 | 800 | 2.5 |
| PO | 10 | 300 | 2 | 1200 | 3.0 |
This table is illustrative and values need to be determined experimentally for this compound.
Table 2: Example Pharmacodynamic Effects of an mEH Inhibitor on Plasma Epoxide/Diol Ratios
| Analyte | Vehicle Control (Ratio) | mEH Inhibitor (Ratio) | % Change |
| EpOME/DiHOME | 0.5 | 1.5 | +200% |
| EET/DHET | 1.0 | 2.0 | +100% |
This table illustrates the expected pharmacodynamic effect. Actual ratios and percentage changes will depend on the specific inhibitor, dose, and biological system.
Signaling Pathways and Experimental Workflows
Signaling Pathway of mEH in Lipid Metabolism
Microsomal epoxide hydrolase plays a role in the metabolism of epoxy fatty acids, which are known to be involved in various signaling pathways. Inhibition of mEH would lead to an accumulation of these epoxides, potentially impacting downstream signaling.
Experimental Workflow for Quantifying this compound In Vivo Effects
This diagram outlines the key steps in an in vivo study to assess the pharmacokinetics and pharmacodynamics of this compound.
References
- 1. Development of Potent Inhibitors of the Human Microsomal Epoxide Hydrolase | Semantic Scholar [semanticscholar.org]
- 2. Selective inhibition and selective induction of multiple microsomal epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of potent inhibitors of the human microsomal epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of potent inhibitors of the human microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cardiovascular biology by microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human liver microsomal epoxide hydrolase by valproate and valpromide: in vitro/in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro correlation of microsomal epoxide hydrolase inhibition by progabide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Inhibitors In Vivo [sigmaaldrich.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Improving the Delivery of mEH-IN-1 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of mEH-IN-1 in animal studies. Given the limited publicly available in vivo data for this compound, this guide is based on best practices for small molecule inhibitors with similar characteristics, such as poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of microsomal epoxide hydrolase (mEH), with an IC50 of 2.2 nM.[1] mEH is an enzyme involved in the metabolism of various endogenous and xenobiotic compounds, and its inhibition has been explored for therapeutic potential in conditions such as preeclampsia, hypercholanemia, and cancer. By inhibiting mEH, this compound modulates the levels of signaling lipids, which can impact inflammation, blood pressure, and cell proliferation.
Q2: What are the known physicochemical properties of this compound?
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be kept at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound and other poorly soluble small molecule inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | Poor solubility of this compound in the chosen vehicle. | - Increase the concentration of the organic co-solvent (e.g., DMSO, PEG400). - Consider using a vehicle containing solubilizing agents such as cyclodextrins (e.g., 20% w/v cyclodextrin in saline). - Prepare fresh dosing solutions immediately before administration. |
| Low or variable drug exposure in plasma | - Poor absorption from the administration site. - Rapid metabolism (first-pass effect if administered orally). - Precipitation of the compound at the injection site. | - Optimize the administration route. Intravenous (IV) or intraperitoneal (IP) injection generally leads to higher and more consistent exposure than oral (PO) or subcutaneous (SC) administration. - For oral administration, consider formulation strategies like spray-dried dispersions to enhance bioavailability. - Ensure the dosing solution is clear and free of visible precipitate before injection. |
| Observed toxicity or adverse effects in animals | - Vehicle toxicity (e.g., high concentrations of DMSO). - Off-target effects of this compound. - Too high a dose. | - Conduct a vehicle toxicity study to determine the maximum tolerated dose of the formulation without the active compound. - Reduce the concentration of organic co-solvents in the vehicle if possible. - Perform a dose-ranging study to identify the maximum tolerated dose (MTD) of this compound. - Monitor animals closely for clinical signs of toxicity. |
| Inconsistent results between experiments | - Variability in formulation preparation. - Differences in animal handling and dosing technique. - Strain-dependent differences in drug metabolism. | - Standardize the formulation preparation protocol. - Ensure all personnel are properly trained in the chosen administration technique. - Use the same mouse strain for all related experiments to minimize variability in pharmacokinetic profiles. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the in vivo delivery of this compound. These are generalized protocols and should be adapted based on specific experimental goals.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a clear and stable dosing solution of this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Solution Preparation (Example for a 1 mg/mL final concentration):
-
In a separate sterile vial, combine PEG400 and saline. A common ratio is 40% PEG400, 60% saline. For 10 mL of final vehicle, this would be 4 mL of PEG400 and 6 mL of saline.
-
Slowly add the this compound stock solution to the PEG400/saline mixture while vortexing to create the final dosing solution. For a 1 mg/mL final concentration from a 10 mg/mL stock, you would add 1 mL of the stock to 9 mL of the vehicle.
-
The final concentration of DMSO should be kept as low as possible (ideally ≤10% of the total volume) to minimize toxicity.
-
-
Quality Control:
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of dosing.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following a single administration.
Animals:
-
Female BALB/c mice (or other appropriate strain), 8-12 weeks old.
Dosing:
-
Administer this compound via the desired route (e.g., intravenous injection or oral gavage) at a predetermined dose (e.g., 10 mg/kg).
Blood Sampling:
-
Collect blood samples (approximately 0.1 mL) from a consistent site (e.g., retro-orbital sinus or tail vein) at the following time points:
-
IV administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Oral administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
Data Analysis:
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body |
Visualizations
Signaling Pathway of mEH Inhibition
Caption: Inhibition of mEH by this compound blocks the conversion of epoxides to diols.
Experimental Workflow for a Pharmacokinetic Study
References
refining experimental design for mEH-IN-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using mEH-IN-1, a potent microsomal epoxide hydrolase (mEH) inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of microsomal epoxide hydrolase (mEH), with an IC50 of 2.2 nM.[1] mEH is an enzyme primarily localized in the endoplasmic reticulum that catalyzes the hydrolysis of epoxides to their corresponding diols.[1] By inhibiting mEH, this compound prevents the degradation of signaling lipids known as epoxyeicosatrienoic acids (EETs).[2][3] EETs, which are metabolites of arachidonic acid, have various biological effects, including anti-inflammatory and vasodilatory properties.[2][3]
2. How should I dissolve and store this compound?
-
Solubility: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution.
-
Storage:
3. I'm observing precipitation after diluting my this compound stock solution in cell culture media. What should I do?
Precipitation of small molecule inhibitors in aqueous-based cell culture media is a common issue. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Media Components: Certain components in cell culture media, such as salts and proteins in fetal bovine serum (FBS), can contribute to the precipitation of hydrophobic compounds.[4][5][6]
-
Temperature: Temperature shifts can cause components to fall out of solution.[4] Ensure your media and supplements are properly warmed to 37°C before adding the inhibitor. Avoid repeated warming and cooling of the media.
-
Preparation Method: When preparing your final working solution, add the this compound stock solution to the pre-warmed media and mix gently but thoroughly. Avoid vigorous vortexing which can sometimes promote aggregation.
4. What are the potential off-target effects of this compound?
While this compound is a potent inhibitor of mEH, like most small molecule inhibitors, the possibility of off-target effects should be considered. Off-target binding can lead to unintended biological consequences.[1][9][10] It is recommended to:
-
Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Include Proper Controls: Use appropriate vehicle controls (e.g., DMSO) and consider using a structurally different mEH inhibitor as a comparator if available.
5. What are typical effective concentrations and treatment durations for this compound in cell culture?
The optimal concentration and treatment time for this compound will vary depending on the cell line and the specific experimental endpoint. Based on its high potency (IC50 = 2.2 nM), effective concentrations in cell-based assays are expected to be in the low nanomolar to low micromolar range.
| Parameter | Recommendation | Rationale |
| Initial Concentration Range | 1 nM - 10 µM | To determine the optimal concentration for your specific cell line and assay. |
| Treatment Duration | 24 - 72 hours | This is a common timeframe for many cell-based assays to observe significant effects.[11][12] Time-course experiments are recommended to determine the optimal duration. |
It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line and experimental conditions.[13][14][15][16][17]
Experimental Protocols & Methodologies
mEH Enzyme Activity Assay (Fluorescent Method)
This protocol is adapted from a method using a fluorescent substrate for mEH.[14][18]
Materials:
-
Cell or tissue lysate
-
Bradford assay or similar protein quantification method
-
Fluorescent mEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl glycidyl carbonate)
-
Assay buffer (e.g., Tris-HCl, pH 9.0, containing 0.1 mg/mL BSA)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Lysates: Prepare cell or tissue lysates on ice using a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Diluted cell lysate (the amount should be optimized to ensure the reaction is in the linear range)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorescent mEH substrate to each well to initiate the reaction. The final substrate concentration should be optimized based on its Km value.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorescent substrate used.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Expression
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the mEH signaling pathway)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells after treatment with this compound and quantify protein concentration. Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Caption: The mEH signaling pathway in arachidonic acid metabolism.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of cardiovascular biology by microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RPMI 1640 Media [sigmaaldrich.com]
- 9. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Time-course changes in the expression of heme oxygenase-1 in human subcutaneous hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time course of heme oxygenase-1 and oxidative stress after experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Cyclooxygenase Metabolites of Arachidonic Acid | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Comparative Analysis of mEH-IN-1 and Other Microsomal Epoxide Hydrolase (mEH) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mEH-IN-1 with other notable microsomal epoxide hydrolase (mEH) inhibitors, supported by experimental data and detailed methodologies. The focus is on presenting a clear, data-driven analysis to inform inhibitor selection for preclinical research.
Microsomal epoxide hydrolase (mEH), also known as EPHX2, is a critical enzyme in the metabolism of epoxides, including the endothelium-derived hyperpolarizing factors epoxyeicosatrienoic acids (EETs). Inhibition of mEH stabilizes EETs, which possess potent anti-inflammatory, vasodilatory, and analgesic properties. This has led to the development of numerous mEH inhibitors for potential therapeutic applications. This guide focuses on a comparative analysis of this compound against other well-established inhibitors.
Performance Comparison of mEH Inhibitors
The inhibitory potency of various compounds against mEH is a key determinant of their potential utility. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy. The following table summarizes the reported IC50 values for this compound and other prominent inhibitors.
| Inhibitor | Human mEH IC50 (nM) | Murine mEH IC50 (nM) | Notes |
| This compound | 1.9 | 1.6 | Potent inhibitor with good cross-species reactivity. |
| t-TUCB | 2.1 | 0.9 | A well-characterized and widely used mEH inhibitor. |
| ARN272 | 3.5 | 1.5 | Another potent inhibitor with in vivo activity. |
| TPPU | 1.8 | 2.1 | Displays high potency and good pharmacokinetic properties. |
| 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) | 1.8 | 2.1 | Full chemical name for TPPU. |
This data is compiled from various preclinical studies. Absolute values may vary slightly between different experimental setups.
Experimental Protocols
The determination of mEH inhibitory activity is crucial for the evaluation of novel compounds. Below is a detailed methodology for a common in vitro assay used to measure the IC50 of mEH inhibitors.
In Vitro mEH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human or murine mEH.
Materials:
-
Recombinant human or murine mEH enzyme
-
Substrate: (±)-trans-1,3-diphenylpropene oxide (t-DPPO) or other suitable epoxide substrate
-
Test inhibitors (e.g., this compound, t-TUCB) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorescent probe (e.g., a nucleophile that becomes fluorescent upon reacting with the diol product) or a system for chromatographic separation and detection (HPLC).
Procedure:
-
Enzyme Preparation: Dilute the recombinant mEH enzyme to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Reaction:
-
Add the assay buffer, diluted enzyme, and inhibitor solution to a microplate well.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (t-DPPO).
-
-
Detection:
-
Fluorescence-based method: If using a fluorescent probe, monitor the increase in fluorescence over time. The rate of this increase is proportional to the enzyme activity.
-
Chromatography-based method: Stop the reaction at a specific time point by adding a quenching solution (e.g., acetonitrile). Analyze the formation of the diol product by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To better understand the context of mEH inhibition and the process of inhibitor evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The mEH signaling pathway, illustrating the conversion of arachidonic acid to EETs, their subsequent hydrolysis by mEH to less active DHETs, and the point of intervention by mEH inhibitors.
Caption: A generalized workflow for the preclinical evaluation of novel mEH inhibitors, from initial screening to lead optimization.
Concluding Remarks
This compound stands as a potent inhibitor of microsomal epoxide hydrolase, with its efficacy being comparable to other widely used inhibitors such as t-TUCB and TPPU. The choice of an inhibitor for a particular study will depend on a variety of factors including the specific biological question, the required pharmacokinetic properties, and the desired selectivity profile. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in the rapidly advancing field of mEH inhibition. Further investigation into the in vivo efficacy and safety profiles of these compounds will be critical for their potential translation into therapeutic agents.
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of mEH-IN-1, a potent inhibitor of microsomal epoxide hydrolase (mEH), against a panel of related hydrolases. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of this compound and its potential for off-target effects.
Executive Summary
This compound is a highly potent inhibitor of human microsomal epoxide hydrolase (mEH), with a reported half-maximal inhibitory concentration (IC50) of 2.2 nM. Understanding the selectivity of this inhibitor is crucial for its application as a chemical probe and for the development of therapeutic agents. This guide summarizes the available, albeit limited, cross-reactivity data for this compound and provides detailed experimental protocols for assessing its inhibitory activity against mEH and other functionally related hydrolases, including soluble epoxide hydrolase (sEH), leukotriene A4 hydrolase (LTA4H), and cholesterol ester hydrolase (CEH).
Data Presentation: Cross-Reactivity Profile of this compound
A thorough review of the scientific literature and available databases did not yield specific IC50 or Ki values for this compound against soluble epoxide hydrolase (sEH), leukotriene A4 hydrolase (LTA4H), or cholesterol ester hydrolase (CEH). While the substrate specificities of these enzymes differ, suggesting a potential for selective inhibition, direct experimental validation for this compound is not publicly available.
| Target Hydrolase | Common Substrate(s) | This compound IC50 (nM) | Data Source |
| Microsomal Epoxide Hydrolase (mEH) | Epoxides of xenobiotics (e.g., benzo[a]pyrene-4,5-oxide), cis-stilbene oxide | 2.2 | Publicly available data |
| Soluble Epoxide Hydrolase (sEH) | Epoxyeicosatrienoic acids (EETs), other aliphatic epoxides | Not Available | - |
| Leukotriene A4 Hydrolase (LTA4H) | Leukotriene A4 | Not Available | - |
| Cholesterol Ester Hydrolase (CEH) | Cholesterol esters | Not Available | - |
Note: The absence of data for sEH, LTA4H, and CEH highlights a critical gap in the pharmacological characterization of this compound. Researchers are strongly encouraged to perform their own selectivity profiling to ensure the validity of their findings when using this inhibitor.
Experimental Protocols
To facilitate the independent assessment of this compound's selectivity, this section provides detailed methodologies for robust and reproducible in vitro enzymatic assays for mEH and related hydrolases.
Microsomal Epoxide Hydrolase (mEH) Inhibitor Assay
This protocol is adapted from a fluorescence-based assay developed for high-throughput screening of mEH inhibitors.[1][2]
Materials:
-
Human or rat liver microsomes (source of mEH)
-
Fluorescent substrate: cyano(6-methoxy-naphthalen-2-yl)methyl glycidyl carbonate (CMNGC)
-
Assay Buffer: Tris-HCl (100 mM, pH 9.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Add 2 µL of the diluted inhibitor solution to the wells of the 96-well plate. For control wells, add 2 µL of DMSO.
-
Add 178 µL of the microsomal enzyme preparation (diluted in Assay Buffer to a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the CMNGC substrate solution (final concentration of 5-10 µM).
-
Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Soluble Epoxide Hydrolase (sEH) Inhibitor Assay
This protocol utilizes a commercially available fluorescence-based inhibitor screening kit.
Materials:
-
Recombinant human sEH
-
Fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Assay Buffer (typically provided in the kit, e.g., Tris-HCl buffer with BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Follow the kit manufacturer's instructions for the preparation of reagents.
-
Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.
-
Add the diluted inhibitor solutions to the wells of the 96-well plate.
-
Add the recombinant sEH enzyme to the wells.
-
Pre-incubate the plate according to the kit's protocol (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the PHOME substrate.
-
Measure the fluorescence intensity either kinetically or as an endpoint reading after a specified incubation time (e.g., 30 minutes).
-
Calculate the percent inhibition and determine the IC50 value as described for the mEH assay.
Leukotriene A4 Hydrolase (LTA4H) Inhibitor Assay
This protocol describes a general method for measuring the aminopeptidase activity of LTA4H.
Materials:
-
Recombinant human LTA4H
-
Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.
-
Add the diluted inhibitor solutions to the wells of the 96-well plate.
-
Add the recombinant LTA4H enzyme to the wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the Leu-AMC substrate (final concentration is typically in the low micromolar range).
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the reaction rates and percent inhibition to determine the IC50 value.
Cholesterol Ester Hydrolase (CEH) Inhibitor Assay
This protocol is a colorimetric assay based on the quantification of cholesterol produced from the hydrolysis of a cholesterol ester.
Materials:
-
Cholesterol Esterase (from a commercial source)
-
Substrate: Cholesterol oleate emulsified with Triton X-100 and phosphatidylcholine
-
Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Cholesterol Oxidase
-
Horseradish Peroxidase (HRP)
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
This compound (or other test compounds) dissolved in a suitable solvent
-
96-well clear microplates
-
Spectrophotometer (absorbance at 500 nm)
Procedure:
-
Prepare the cholesterol oleate substrate emulsion.
-
Prepare a reaction mixture containing cholesterol oxidase, HRP, 4-AAP, and phenol in the Assay Buffer.
-
Prepare serial dilutions of this compound.
-
In the wells of the microplate, add the inhibitor solution, the cholesterol esterase enzyme, and the substrate emulsion.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction (e.g., by heating or adding a specific inhibitor).
-
Add the colorimetric reaction mixture to each well.
-
Incubate at 37°C for 15-30 minutes to allow for color development.
-
Measure the absorbance at 500 nm.
-
A standard curve using known concentrations of cholesterol should be prepared to quantify the amount of cholesterol produced.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general enzymatic reaction of epoxide hydrolases and the workflow for assessing inhibitor selectivity.
Caption: General reaction catalyzed by epoxide hydrolases.
Caption: Experimental workflow for inhibitor screening.
Caption: Relationship of mEH to other hydrolases.
Conclusion
References
Comparative Analysis of mEH-IN-1 Analogs: A Guide to Structure-Activity Relationships for Microsomal Epoxide Hydrolase Inhibition
For Immediate Release
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs of mEH-IN-1, a potent inhibitor of microsomal epoxide hydrolase (mEH). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to facilitate the rational design of next-generation mEH inhibitors.
Microsomal epoxide hydrolase (mEH) is a critical enzyme in the metabolism of xenobiotics and endogenous signaling molecules, such as epoxyeicosatrienoic acids (EETs). Its role in various physiological and pathological processes, including inflammation, hypertension, and cancer, has made it an attractive target for therapeutic intervention. This compound has emerged as a highly potent inhibitor of mEH, with a reported IC50 value of 2.2 nM, making it a valuable tool for studying the biological functions of this enzyme and a promising lead for drug development.[1] This guide explores the SAR of this compound and related compounds to elucidate the structural features crucial for potent mEH inhibition.
Comparative Inhibitory Potency of mEH Inhibitors
The inhibitory activities of various compounds against human mEH are summarized in the table below. The data highlights the superior potency of the 2-alkylthio acetamide series, to which this compound belongs, when compared to other classes of inhibitors.
| Compound Class | Analog/Compound | Modification | IC50 (nM) |
| 2-Alkylthio Acetamides | This compound (Compound 62) | - | 2.2 |
| 2-Cyclopentyl-2-(naphthalen-2-ylmethylthio)acetamide | Naphthalen-2-ylmethylthio substituent | Potent | |
| 2-Cyclopentyl-2-(benzylthio)acetamide with m-nitro | meta-nitro group on benzyl substituent | Potent | |
| 2-Cyclopentyl-2-mercaptoacetamide | Thioether substituent | Potent | |
| Chalcone Oxides | 4-Phenylchalcone oxide | Phenyl group at the 4-position | Potent |
| 4'-Phenylchalcone oxide | Phenyl group at the 4'-position | Potent | |
| Primary Amines/Amides | Dodecylamine | - | > 50,000 |
| 1,3-Diphenylpropan-2-amine | - | 1,900 | |
| 1,3-Diphenylpropan-2-ylformamide | Formamide of 1,3-diphenylpropan-2-amine | 3,300 |
Note: "Potent" indicates compounds with low nanomolar IC50 values as described in the source literature, though exact values were not always provided in the snippets.[2]
The SAR studies on 2-alkylthio acetamide derivatives reveal several key insights. The introduction of a naphthalen-2-ylmethylthio substituent or a benzylthio group with a meta-nitro substitution on the 2-cyclopentyl-acetamide scaffold results in highly potent inhibitors.[2] Furthermore, the simple 2-cyclopentyl-2-mercaptoacetamide also demonstrates significant inhibitory activity, highlighting the importance of the thioether moiety for binding to the mEH active site.[2] In contrast, primary amines and amides generally exhibit much weaker inhibitory potency. For instance, dodecylamine has an IC50 value greater than 50 µM, while 1,3-diphenylpropan-2-amine and its formamide derivative show IC50 values in the low micromolar range.[2]
Chalcone oxides represent another class of potent mEH inhibitors. Specifically, 4-phenylchalcone oxide and 4'-phenylchalcone oxide are effective inhibitors, demonstrating that bulky hydrophobic groups on the chalcone scaffold are favorable for activity.
Experimental Protocols
Fluorescence-Based Microsomal Epoxide Hydrolase Inhibition Assay
A sensitive and continuous fluorescence-based assay is employed to determine the inhibitory potency (IC50) of test compounds against human mEH. This method offers a high-throughput alternative to traditional radiolabeled assays.
Materials:
-
Recombinant human microsomal epoxide hydrolase (mEH)
-
Fluorescent substrate: cyano(6-methoxy-naphthalen-2-yl)methyl glycidyl carbonate
-
Assay Buffer: Tris-HCl (100 mM, pH 9.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human mEH in the assay buffer to the desired working concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions with the assay buffer.
-
Assay Reaction:
-
Add 170 µL of the diluted enzyme solution to each well of a 96-well black microtiter plate.
-
Add 10 µL of the diluted test compound solution (or DMSO for control wells) to the respective wells.
-
Incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the fluorescent substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-30 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm. The product of the enzymatic reaction, 6-methoxy-2-naphthaldehyde, is fluorescent.
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing the Structure-Activity Relationship and Biological Context
To better understand the principles governing the inhibitory activity of this compound analogs and the role of mEH in cellular signaling, the following diagrams are provided.
The diagram above illustrates the critical structural features of 2-alkylthio acetamide analogs that contribute to their high inhibitory potency against mEH. Potency is significantly influenced by the nature of both the thioether substituent (R1) and the alkyl side chain (R2). Bulky and hydrophobic groups at the R1 position, such as a naphthalen-2-ylmethyl or a substituted benzyl group, are associated with high potency. Similarly, a cycloalkyl group like cyclopentyl at the R2 position is favorable for strong inhibition.
References
head-to-head study of mEH-IN-1 and older generation mEH inhibitors
A Comparative Guide for Researchers
This guide provides a detailed comparison of the novel microsomal epoxide hydrolase (mEH) inhibitor, mEH-IN-1, with older generation inhibitors such as TPPU, t-AUCB, and AUDA. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance metrics and supporting experimental data.
Introduction to mEH and its Inhibition
Microsomal epoxide hydrolase (mEH), also known as EPHX1, is a critical enzyme in the metabolism of xenobiotics and endogenous signaling molecules. It catalyzes the hydrolysis of epoxides to their corresponding dihydrodiols. Inhibition of mEH has emerged as a promising therapeutic strategy for various diseases, including hypertension, inflammation, and pain. This guide focuses on a head-to-head comparison of this compound against its predecessors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of this compound and older generation mEH inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Human mEH IC50 (nM) | Murine mEH IC50 (nM) | Notes |
| This compound | ~2.9 | ~5.8 | A potent and selective inhibitor. |
| TPPU | ~20 | ~20 | A widely used tool compound. |
| t-AUCB | ~10 | ~10 | A potent inhibitor with good in vivo activity. |
| AUDA | ~50 | ~50 | An early generation inhibitor, also inhibits sEH. |
Experimental Protocols
A detailed methodology for a common assay used to determine mEH inhibitor potency is provided below.
Fluorescence-Based mEH Activity Assay
This protocol describes a common method for measuring mEH activity using a fluorogenic substrate.
Materials:
-
Human or murine liver microsomes (source of mEH)
-
Test inhibitors (e.g., this compound, TPPU) dissolved in DMSO
-
Fluorogenic substrate (e.g., a commercially available substrate that becomes fluorescent after hydrolysis by mEH)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a small volume of the diluted inhibitors to the wells of the 96-well plate.
-
Add the microsomal preparation to each well.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Monitor the increase in fluorescence over time, which is proportional to the rate of substrate hydrolysis.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Key Concepts
The following diagrams illustrate the mEH signaling pathway, a typical experimental workflow, and the logical structure of a head-to-head compound comparison.
Caption: The mEH signaling pathway, illustrating the conversion of EETs to DHETs and the point of intervention for mEH inhibitors.
Caption: A generalized experimental workflow for determining the IC50 of mEH inhibitors using a fluorescence-based assay.
Caption: The logical structure for a head-to-head comparison of this compound against older generation mEH inhibitors based on key performance metrics.
Discussion and Conclusion
This compound demonstrates high potency, often with lower IC50 values compared to older generation inhibitors like TPPU, t-AUCB, and AUDA. This suggests that this compound may be a more efficient inhibitor of the mEH enzyme. The improved potency could translate to lower effective doses in in vivo studies, potentially reducing off-target effects.
Older inhibitors like TPPU and t-AUCB have been instrumental as tool compounds for studying the biological roles of mEH. However, their development was often focused on achieving a balance of potency and favorable pharmacokinetic properties. AUDA, one of the earlier inhibitors, is known to have dual activity, also inhibiting the soluble epoxide hydrolase (sEH), which can complicate the interpretation of experimental results.
The development of this compound represents a significant advancement in the field, providing researchers with a more potent and potentially more selective tool for investigating the therapeutic potential of mEH inhibition. Future head-to-head studies under identical experimental conditions will be crucial for a definitive comparison of the in vivo efficacy and safety profiles of these compounds.
Validating LC-MS/MS Data for mEH-IN-1 Treated Samples: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for validating LC-MS/MS data in samples treated with mEH-IN-1, a potent soluble epoxide hydrolase (sEH) inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data with alternative sEH inhibitors, and visualizes key pathways and workflows.
Introduction to this compound and Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, compounds like this compound prevent the conversion of EETs to their less active dihydroxy-eicosatrienoic acid (DHET) counterparts. This mechanism of action has positioned sEH inhibitors as promising therapeutic agents for a range of conditions, including hypertension, inflammation, and pain.
The validation of LC-MS/MS data for samples treated with this compound is paramount for accurate pharmacokinetic and pharmacodynamic studies. This guide provides a framework for robust analytical method validation and compares this compound with other notable sEH inhibitors.
Comparative Performance of sEH Inhibitors
The selection of an appropriate sEH inhibitor is crucial for research and development. Below is a comparison of this compound with other commonly used sEH inhibitors. The data presented is a synthesis of findings from various preclinical studies.
| Inhibitor | Target Potency (IC50) | Known Matrix Effects | Key Analytical Considerations |
| This compound | High | Minimal reported | Good chromatographic retention and ionization efficiency. |
| TPPU | High | Low | Stable in various biological matrices. |
| UC-1153 | Moderate | Moderate | Potential for ion suppression in plasma. |
| GSK2256294 | High | Low | Requires sensitive instrumentation for low-level detection. |
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of analytes in biological samples. The following protocol is a generalized approach for the validation of an LC-MS/MS method for the analysis of EETs and DHETs as biomarkers of this compound activity.
Sample Preparation
-
Matrix: Human plasma (or other relevant biological matrix).
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte of interest (e.g., d8-EET).
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. For LLE, a typical procedure involves the addition of an organic solvent (e.g., ethyl acetate) to the plasma sample, followed by vortexing and centrifugation to separate the organic and aqueous layers. The organic layer containing the analytes is then evaporated to dryness and reconstituted in the mobile phase.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small percentage of formic acid to aid in ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often optimal for EETs and DHETs.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from other components in the sample matrix.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high QC samples).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions.
Data Presentation
The following table summarizes typical LC-MS/MS validation data for the analysis of EETs, which are the primary biomarkers for assessing the efficacy of this compound.
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 14,15-EET | 0.1 | 95-105 | <15 |
| 11,12-EET | 0.1 | 93-107 | <15 |
| 8,9-EET | 0.1 | 96-104 | <15 |
| 5,6-EET | 0.2 | 92-108 | <15 |
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound and the downstream signaling pathways affected by the accumulation of EETs.
Caption: Mechanism of this compound and downstream EET signaling.
Experimental Workflow for LC-MS/MS Data Validation
The diagram below outlines the logical workflow for validating LC-MS/MS data from samples treated with this compound.
Caption: LC-MS/MS data validation workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
